Hexahydro-cyclopenta[c]furan-4-ol

HIV-1 protease inhibition Structure-based drug design Chiral P2-ligand

Hexahydro-cyclopenta[c]furan-4-ol (CAS 2428375-67-9) is a saturated bicyclic heterocycle consisting of a cyclopentane ring fused to a tetrahydrofuran, bearing a secondary alcohol at the 4‑position. With the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g·mol⁻¹, this compound serves as a chiral building block and a constrained hydroxyl‑isostere scaffold in medicinal chemistry.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B8184893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-cyclopenta[c]furan-4-ol
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(C2C1COC2)O
InChIInChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2
InChIKeyMKSDKNZKFAWHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-cyclopenta[c]furan-4-ol: Core Scaffold and Physicochemical Profile for Research Procurement


Hexahydro-cyclopenta[c]furan-4-ol (CAS 2428375-67-9) is a saturated bicyclic heterocycle consisting of a cyclopentane ring fused to a tetrahydrofuran, bearing a secondary alcohol at the 4‑position. With the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g·mol⁻¹, this compound serves as a chiral building block and a constrained hydroxyl‑isostere scaffold in medicinal chemistry . Its rigid [3.3.0]‑bicyclic framework distinguishes it from monocyclic tetrahydrofurans or cyclopentanols and from the parent hexahydro‑1H‑cyclopenta[c]furan (which lacks the hydroxyl hydrogen‑bond donor) .

Why Unsubstituted or Oxidized Analogs Cannot Replace Hexahydro-cyclopenta[c]furan-4-ol in Target‑Focused Synthesis


The hexahydro‑cyclopenta[c]furan scaffold is shared by fully saturated, partially unsaturated, and oxidised derivatives; however, the precise position, oxidation state, and stereochemistry of the C‑4 substituent dictate biological engagement. The parent hydrocarbon hexahydro‑1H‑cyclopenta[c]furan (logP ~1.31, BP ~149 °C) lacks the hydrogen‑bond donor required for key ligand‑protein interactions in the HIV‑1 protease S2 subsite . The 4‑ketone analog hexahydro‑cyclopenta[c]furan‑4‑one (BP ~218 °C, density 1.141 g·cm⁻³) provides a carbonyl acceptor but cannot replicate the directional H‑bond donor geometry of the alcohol. Even among stereoisomers, the (3aR,4R,6aS)‑configuration delivers sub‑nanomolar enzymatic affinity, whereas the corresponding (3aS,4S,6aR)‑enantiomer exhibits drastically reduced potency—demonstrating that generic replacement by any hexahydro‑cyclopenta[c]furan derivative is not scientifically tenable [1].

Quantitative Differentiation Evidence for Hexahydro-cyclopenta[c]furan-4-ol Against Closest Analogs


The (R)-4-Hydroxy Substituent Confers Sub-Nanomolar HIV-1 Protease Affinity Versus the (S)-Enantiomer

In a comprehensive structure‑activity study by Ghosh et al. (2011), the Cp‑THF‑derived urethane inhibitor bearing an (R)‑configured hydroxyl at the position equivalent to the 4‑position of the target compound (Inhibitor 26, also designated GRL‑0489A) displayed a binding affinity Ki of 0.006 nM against wild‑type HIV‑1 protease. In contrast, the corresponding (S)‑hydroxy epimer showed markedly weaker inhibition, and the des‑hydroxy Cp‑THF analog (i.e., the parent hydrocarbon scaffold) was not capable of engaging the Gly48 flap region of the protease S2 subsite through a hydrogen bond. These data were obtained from fluorescence‑based enzyme inhibition assays and are anchored by a 1.45‑Å X‑ray co‑crystal structure (PDB 3ST5) that visualizes the (R)‑OH···Gly48 carbonyl hydrogen bond [1][2].

HIV-1 protease inhibition Structure-based drug design Chiral P2-ligand

4‑Hydroxy Substitution Elevates Boiling Point by >110 °C Relative to the Parent Hydrocarbon

The presence of the hydroxyl group at the 4‑position dramatically alters the bulk physical properties of the hexahydro‑cyclopenta[c]furan scaffold. The target compound exhibits a predicted boiling point of 259.1 ± 8.0 °C , whereas the parent saturated hydrocarbon, hexahydro‑1H‑cyclopenta[c]furan (C₇H₁₂O), boils at 148.9 ± 8.0 °C at 760 mmHg . The ketone analog hexahydro‑cyclopenta[c]furan‑4‑one shows an intermediate boiling point of ~218.5 °C . This >110 °C boiling point elevation, driven by intermolecular hydrogen bonding, has direct implications for chromatographic retention, distillation‑based purification, and solvent separation during work‑up.

Physicochemical characterization Purification strategy Volatility assessment

Hydrogen-Bond Donor Count Differentiates Alcohol from Ketone and Parent Hydrocarbon Scaffolds

The rule‑of‑five (Ro5) hydrogen‑bond donor (HBD) count is a critical parameter in fragment‑based and structure‑based drug design. Hexahydro‑cyclopenta[c]furan‑4‑ol provides one HBD (the 4‑OH), while the parent hydrocarbon hexahydro‑1H‑cyclopenta[c]furan has zero HBD and the 4‑ketone analog also has zero HBD [1]. This single HBD difference is mechanistically significant: in the HIV‑1 protease co‑crystal structure, the (R)‑OH serves as the sole donor in a key hydrogen bond to the Gly48 backbone carbonyl [2]. Without this HBD, the P2‑ligand cannot position the inhibitor correctly within the S2 subsite.

Medicinal chemistry design Ligand efficiency Pharmacophore modeling

Iron-Catalyzed Ring Expansion Provides Stereocontrolled Access to the Hexahydrocyclopenta[c]furan-4-ol Core

Hilt et al. (2007) reported that the intramolecular iron‑catalyzed ring expansion of epoxyalkenes with a preformed Fe(Salen) complex generates hexahydrocyclopenta[c]furan derivatives in moderate to good yields (40–80% isolated yields) and with significant diastereoselectivities depending on the epoxide geometry and tether substitution [1]. When the epoxyalkene is O‑tethered, the ring expansion proceeds via formal alkene insertion into the epoxide, directly installing the 4‑hydroxy substituent with predictable relative stereochemistry. This contrasts with the synthesis of the 4‑ketone analog, which typically requires a separate oxidation step from the alcohol or a completely different synthetic pathway. The Fe(Salen)‑catalyzed method is operationally simple, avoiding precious metals (e.g., Au, Pd) and enabling the construction of the fused bicycle in a single step from readily available epoxyalkene precursors.

Synthetic methodology Iron catalysis Diastereoselective synthesis

Validated Application Scenarios for Hexahydro-cyclopenta[c]furan-4-ol Based on Quantitative Differentiation Evidence


Design and Synthesis of HIV-1 Protease Inhibitors Targeting Multi‑Drug‑Resistant Variants

Medicinal chemistry teams developing next‑generation HIV‑1 protease inhibitors should procure the (3aR,4R,6aS)‑hexahydro‑cyclopenta[c]furan‑4‑ol stereoisomer specifically for use as the P2‑ligand urethane precursor. The (R)‑4‑OH group engages the Gly48 backbone carbonyl in the flap region of the protease, a critical interaction that is absent in both the parent hydrocarbon and the 4‑ketone analog. The sub‑nanomolar Ki (0.006 nM) demonstrated by the (R)‑hydroxy Cp‑THF derivative, combined with the 1.45‑Å co‑crystal structural validation (PDB 3ST5), provides a clear, evidence‑based rationale for selecting this stereoisomer over any other hexahydro‑cyclopenta[c]furan analog [1].

Fragment‑Based Lead Discovery Requiring a Constrained H‑Bond Donor Isostere

Fragment screening campaigns in which a rigid, sp³‑rich alcohol is sought as a hydrogen‑bond donor pharmacophore should prioritize hexahydro‑cyclopenta[c]furan‑4‑ol over flexible monocyclic alcohols (e.g., cyclohexanol) or the des‑hydroxy parent scaffold. The compound offers a single H‑bond donor combined with a low molecular weight (128 Da) and a constrained bicyclic geometry, making it ideal for fragment elaboration. It cannot be replaced by hexahydro‑1H‑cyclopenta[c]furan, which lacks the H‑bond donor entirely .

Stereocontrolled Total Synthesis of Iridoid and Polyflavanostilbene Natural Products

Synthetic chemistry groups targeting the hexahydrocyclopenta[c]furan core found in polyflavanostilbene B and related iridoid monoterpenoids should source the alcohol intermediate rather than the ketone, as the 4‑hydroxy group can be directly elaborated (e.g., acylated, alkylated, or oxidised) with defined stereochemistry. The Fe(Salen)‑catalyzed ring expansion methodology [2] offers an efficient entry to this core, and selecting the alcohol over the ketone preserves the oxidation state flexibility required for downstream diversification. The differential boiling point and polarity versus the 4‑ketone also facilitate intermediate isolation and purification during multi‑step sequences .

Analytical Reference Standard and Physicochemical Profiling for Analog Series

For analytical chemistry and pre‑formulation teams building a property database of hexahydro‑cyclopenta[c]furan derivatives, the purified 4‑ol compound serves as a well‑characterized reference standard with documented boiling point (259.1 °C), density (1.154 g·cm⁻³), and pKa (14.88) . These values distinguish it from the parent hydrocarbon (BP 148.9 °C, density 1.0 g·cm⁻³) and the 4‑ketone analog (BP 218.5 °C, density 1.141 g·cm⁻³) , enabling unambiguous identification and purity assessment in QC/QA workflows.

Quote Request

Request a Quote for Hexahydro-cyclopenta[c]furan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.